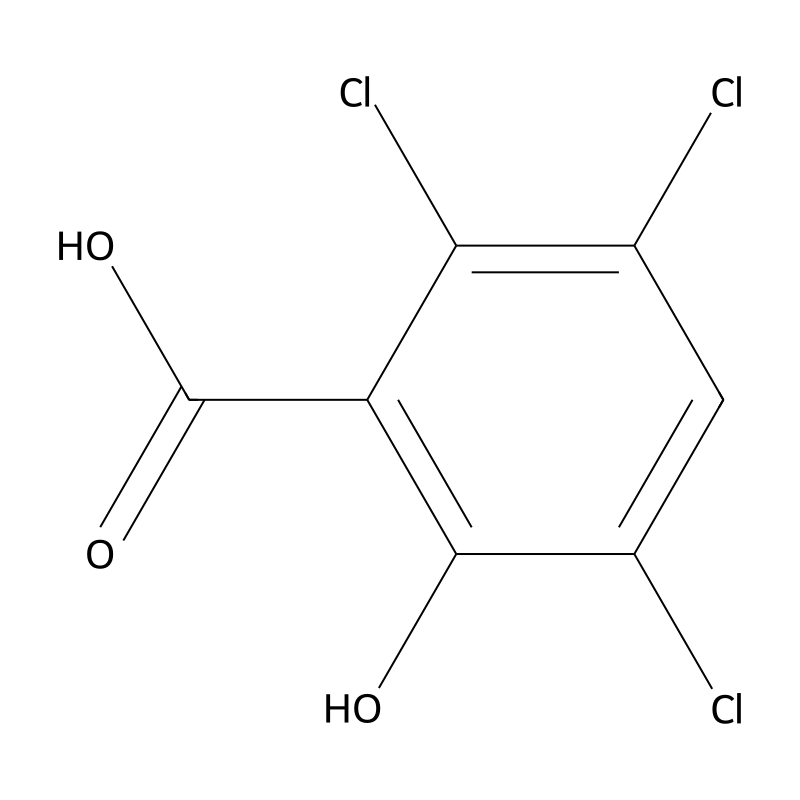

3,5,6-Trichlorosalicylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photophysical Studies:

3,5,6-Trichlorosalicylic acid (TCSA) has been studied for its photophysical properties, which are the physical and chemical processes that occur when a molecule absorbs light. This research combined spectroscopic techniques and theoretical calculations to understand how TCSA interacts with light. The results showed "dual" emission behavior, meaning the molecule emits light at two different wavelengths, and a large Stokes shift, indicating significant energy loss during the transition [Source: [On the photophysics of 3,5,6-Trichlorosalicylic acid: spectroscopic study combined with Hartree-Fock and Density Functional Theory calculations. National Institutes of Health. ]

Potential Pharmaceutical Applications:

While not currently used in any approved drugs, some research suggests that TCSA may have potential pharmaceutical applications. Studies have investigated its anti-inflammatory and analgesic properties, although further research is needed to determine its efficacy and safety in humans [Source: [Evaluation of the anti-inflammatory activity of some salicylic acid derivatives. National Institutes of Health. ]

3,5,6-Trichlorosalicylic acid is a chlorinated derivative of salicylic acid, characterized by the presence of three chlorine atoms at the 3, 5, and 6 positions of the aromatic ring. Its molecular formula is with a molecular weight of approximately 241.46 g/mol. The compound appears as a white solid and is known for its stability under normal conditions. It is soluble in organic solvents but has limited solubility in water .

The synthesis of 3,5,6-trichlorosalicylic acid generally involves the chlorination of salicylic acid. The process typically follows these steps:

- Initial Chlorination: Salicylic acid is treated with gaseous chlorine in concentrated sulfuric acid to form 3,5-dichlorosalicylic acid.

- Further Chlorination: This intermediate is then subjected to additional chlorination in oleum (a mixture of sulfur trioxide and sulfuric acid) at temperatures between 40°-60°C until the desired product precipitates.

- Isolation: The resulting mixture is cooled and treated with ice and water to precipitate the solid product, which can then be filtered and dried .

3,5,6-Trichlorosalicylic acid finds applications primarily in research and industrial settings. Its antifungal properties make it useful in agricultural chemistry for developing fungicides. Additionally, it serves as a precursor for synthesizing various esters and derivatives that may have further applications in pharmaceuticals and agrochemicals .

Several compounds share structural similarities with 3,5,6-trichlorosalicylic acid:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Salicylic Acid | No chlorine substituents; widely used in medicine. | |

| 2,3,5-Trichloro-6-hydroxybenzoic Acid | Similar chlorination pattern; different hydroxyl positioning. | |

| 2-Hydroxy-3-nitrobenzoic Acid | Contains a nitro group instead of chlorine; different reactivity profile. |

Uniqueness: The unique arrangement of chlorine atoms in 3,5,6-trichlorosalicylic acid distinguishes it from these compounds. This specific substitution pattern contributes to its unique chemical reactivity and biological activity.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant